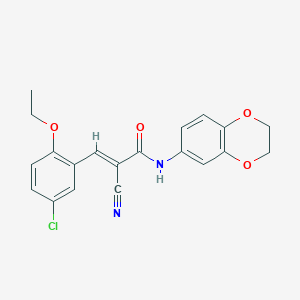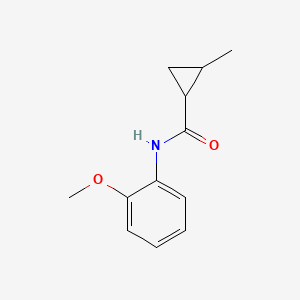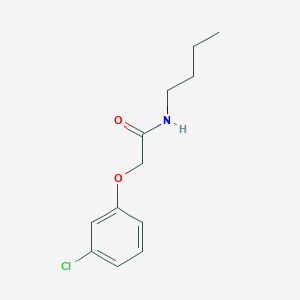![molecular formula C22H23N3O2 B4718320 N-[4-(4-morpholinylmethyl)phenyl]-N'-1-naphthylurea](/img/structure/B4718320.png)
N-[4-(4-morpholinylmethyl)phenyl]-N'-1-naphthylurea
Vue d'ensemble
Description
N-[4-(4-morpholinylmethyl)phenyl]-N'-1-naphthylurea, commonly known as MNNG, is a potent mutagenic and carcinogenic compound. It is widely used in scientific research to induce DNA damage and study the mechanisms of mutagenesis and carcinogenesis. MNNG is synthesized by a straightforward method and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
MNNG is a potent alkylating agent that reacts with DNA to form adducts. The primary target of MNNG is the O6 position of guanine, which results in the formation of O6-methylguanine adducts. These adducts can cause mispairing during DNA replication, leading to mutations and potentially carcinogenesis.
Biochemical and Physiological Effects:
MNNG has been shown to induce a wide range of biochemical and physiological effects. These include DNA damage, cell cycle arrest, apoptosis, and oxidative stress. MNNG has also been shown to induce the expression of DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase (MGMT), which can repair the DNA damage caused by MNNG.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MNNG is its potent mutagenic and carcinogenic properties, which make it a useful tool for studying the mechanisms of mutagenesis and carcinogenesis. However, MNNG also has some limitations. It is highly toxic and must be handled with care. MNNG is also a potent alkylating agent that can react with other molecules in addition to DNA, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on MNNG. One area of interest is the development of new assays to study the effects of MNNG on DNA damage and repair. Another area of interest is the identification of new targets of MNNG, which could lead to the development of new cancer therapies. Finally, there is a need for further research on the mechanisms of MNNG-induced carcinogenesis, which could lead to the development of new strategies for cancer prevention and treatment.
In conclusion, MNNG is a potent mutagenic and carcinogenic compound that is widely used in scientific research to induce DNA damage and study the mechanisms of mutagenesis and carcinogenesis. MNNG is synthesized by a straightforward method and has been extensively studied for its biochemical and physiological effects. While MNNG has some limitations, it remains a valuable tool for studying the effects of DNA damage and repair on mutagenesis and carcinogenesis.
Applications De Recherche Scientifique
MNNG is widely used in scientific research to induce DNA damage and study the mechanisms of mutagenesis and carcinogenesis. It is commonly used in bacterial mutation assays, such as the Ames test, and in mammalian cell culture assays, such as the Hprt assay. MNNG is also used to induce tumors in animal models, such as rats and mice, to study the mechanisms of carcinogenesis.
Propriétés
IUPAC Name |
1-[4-(morpholin-4-ylmethyl)phenyl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(24-21-7-3-5-18-4-1-2-6-20(18)21)23-19-10-8-17(9-11-19)16-25-12-14-27-15-13-25/h1-11H,12-16H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFUHAISWLBBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[1,2-ethanediylbis(oxy-2,1-phenylene)]diethanone](/img/structure/B4718243.png)
![4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4718245.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4718258.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4718272.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4718279.png)
![4-allyl-3-[(2-chlorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4718281.png)
![isobutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4718289.png)
![1-benzyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4718297.png)

![N-1,3-benzodioxol-5-yl-N'-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4718330.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4718343.png)
